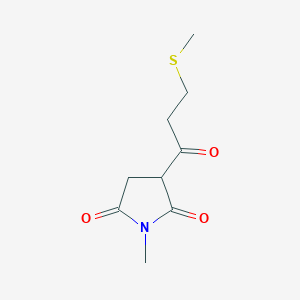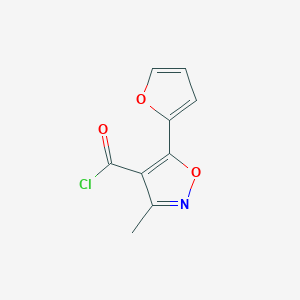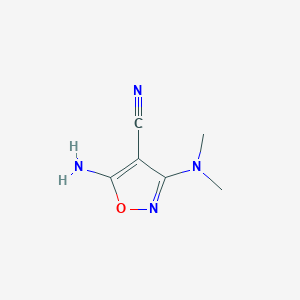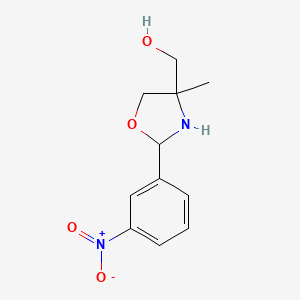
2-(m-Nitrophenyl)-4-methyl-4-hydroxymethyloxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-2-(3-nitrophenyl)oxazolidin-4-yl)methanol is a compound that belongs to the oxazolidine family, which is known for its diverse biological activities This compound features a unique structure with a nitrophenyl group and a hydroxymethyl group attached to an oxazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-(3-nitrophenyl)oxazolidin-4-yl)methanol typically involves the reaction of (3-nitrophenyl)oxazolidinone with methylating agents under controlled conditions. One common method includes the use of mesyl chloride in chloroform at room temperature or tosyl chloride at elevated temperatures in the presence of pyridine . The reaction proceeds through the formation of intermediate compounds, which are then converted to the desired product through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methyl-2-(3-nitrophenyl)oxazolidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Mesyl chloride or tosyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted oxazolidine derivatives.
Applications De Recherche Scientifique
(4-Methyl-2-(3-nitrophenyl)oxazolidin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-Methyl-2-(3-nitrophenyl)oxazolidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with biological macromolecules, leading to various biological effects. The hydroxymethyl group can undergo metabolic transformations, influencing the compound’s activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar core structure but different substituents.
Tedizolid: Another oxazolidinone antibiotic with enhanced activity and different substituents.
Cytoxazone: A compound with a similar oxazolidine ring but different functional groups.
Uniqueness
(4-Methyl-2-(3-nitrophenyl)oxazolidin-4-yl)methanol is unique due to its specific combination of a nitrophenyl group and a hydroxymethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
73771-46-7 |
|---|---|
Formule moléculaire |
C11H14N2O4 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
[4-methyl-2-(3-nitrophenyl)-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C11H14N2O4/c1-11(6-14)7-17-10(12-11)8-3-2-4-9(5-8)13(15)16/h2-5,10,12,14H,6-7H2,1H3 |
Clé InChI |
DCPOCTSXCKUCGK-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(N1)C2=CC(=CC=C2)[N+](=O)[O-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


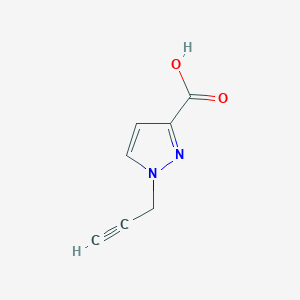
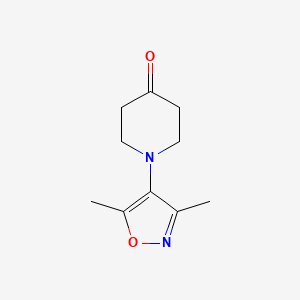

![7-Amino-5-oxo-4,5-dihydrooxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B12874653.png)
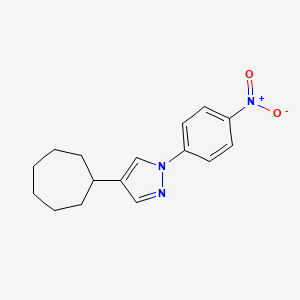

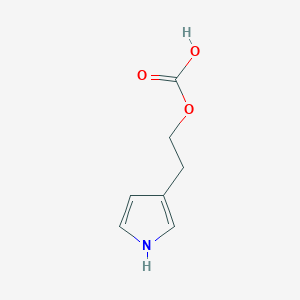


![4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12874686.png)
